molecular formula C14H12ClNO4S B492685 3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide CAS No. 667913-31-7

3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

Cat. No.: B492685
CAS No.: 667913-31-7
M. Wt: 325.8g/mol
InChI Key: NAPSEVBGLAFDLR-UHFFFAOYSA-N
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Description

3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential therapeutic applications. Sulfonamides are a class of compounds known for their antibacterial properties and have been widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide typically involves the reaction of 1,4-benzodioxane-6-amine with 4-chlorobenzenesulfonyl chloride in an aqueous alkaline medium. The reaction is carried out under constant stirring at room temperature, resulting in the formation of the desired sulfonamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted sulfonamides and their derivatives, which can have different biological activities .

Scientific Research Applications

3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide involves the inhibition of specific enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase. By binding to the active site of the enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide is unique due to the presence of the chlorine atom, which can enhance its biological activity and specificity. This structural modification can lead to improved pharmacokinetic properties and increased potency compared to other sulfonamide derivatives .

Properties

IUPAC Name

3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S/c15-10-2-1-3-12(8-10)21(17,18)16-11-4-5-13-14(9-11)20-7-6-19-13/h1-5,8-9,16H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPSEVBGLAFDLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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